molecular formula C22H19FN6OS B2435921 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone CAS No. 863458-39-3

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone

Cat. No.: B2435921
CAS No.: 863458-39-3
M. Wt: 434.49
InChI Key: OAXKBNMEUBRVNL-UHFFFAOYSA-N
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Description

1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone is a compound that merges elements of quinoline, triazole, and pyrimidine groups, adorned with a fluorobenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone typically involves multistep reactions:

  • Formation of Quinoline Derivative: : The quinoline derivative can be synthesized through the Povarov reaction.

  • Introduction of Triazole and Pyrimidine Groups: : Using click chemistry, the triazole ring can be appended to the quinoline skeleton, followed by the attachment of the pyrimidine group.

  • Attachment of Fluorobenzyl Moiety: : A nucleophilic substitution reaction allows for the incorporation of the 2-fluorobenzyl group.

Industrial Production Methods: Scaling up the production involves optimization of reaction conditions to ensure high yield and purity. Key steps include:

  • Utilizing continuous flow reactors for precise temperature and mixing control.

  • Employing high-pressure liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound undergoes oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Reduction processes can be achieved using agents like lithium aluminum hydride (LiAlH4).

  • Substitution: : Various nucleophilic or electrophilic substitutions can occur, altering the functional groups attached to the core structure.

Common Reagents and Conditions:
  • Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reduction: : Lithium aluminum hydride (LiAlH4).

  • Substitution: : Halogenated solvents, catalyzed by acids or bases.

Major Products:
  • Oxidation: : Forms quinolone derivatives.

  • Reduction: : Produces secondary amines.

  • Substitution: : Varies depending on the substituents used.

Scientific Research Applications

1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone has shown potential in various fields:

  • Chemistry: : Used as a precursor for synthesizing more complex molecules.

  • Biology: : Investigated for its antimicrobial and antiproliferative activities.

  • Medicine: : Explored as a candidate for anti-cancer drugs.

  • Industry: : Utilized in the development of new materials with unique properties.

Mechanism of Action

This compound exerts its effects by interacting with molecular targets in cells:

  • Binding to Enzymes: : Inhibits key enzymes involved in cellular processes.

  • Interacting with DNA/RNA: : Modulates the synthesis and function of nucleic acids.

  • Disrupting Cellular Pathways: : Alters signaling pathways critical for cell growth and survival.

Comparison with Similar Compounds

Uniqueness: Compared to other compounds with similar structures:

  • Higher Potency: : Demonstrates greater efficacy in biological assays.

  • Enhanced Selectivity: : Targets specific enzymes or pathways more effectively.

Similar Compounds:
  • 1-(3,4-Dihydroisoquinolin-1(2H)-yl)-2-(methylthio)ethanone

  • 2-((1-Benzyl-1H-[1,2,3]triazol-4-yl)methoxy)-1-(quinolin-4-yl)ethanone

These compounds share similar scaffolds but differ in substituents, affecting their properties and applications.

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN6OS/c23-17-9-3-1-7-16(17)12-29-21-20(26-27-29)22(25-14-24-21)31-13-19(30)28-11-5-8-15-6-2-4-10-18(15)28/h1-4,6-7,9-10,14H,5,8,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAXKBNMEUBRVNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC=NC4=C3N=NN4CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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